Mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in biomimetic reduction
Mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in biomimetic reduction
An In-Depth Technical Guide to the Mechanism of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid in Biomimetic Reduction
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and its analogs as biomimetic reducing agents. Inspired by the biological redox cofactor NADH, these synthetic molecules serve as powerful tools in organic chemistry for the reduction of a wide array of functional groups. This document delves into the core principles of hydride transfer, the critical role of substrate activation by Lewis and Brønsted acids, and the mechanistic dichotomy between concerted hydride transfer and stepwise electron transfer pathways. Authored for researchers, scientists, and drug development professionals, this guide synthesizes foundational principles with field-proven insights, supported by detailed experimental protocols and mechanistic diagrams to facilitate a deeper understanding of these versatile reagents.
Introduction: The Principle of Biomimetic Reduction
The Biological Paragon: The NAD⁺/NADH Redox Couple
In biological systems, nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, are fundamental coenzymes in a vast number of redox reactions essential for metabolism. The NAD⁺/NADH couple acts as a cellular currency for electrons, facilitating the transfer of a hydride ion (H⁻) to or from a substrate, catalyzed by enzymes such as dehydrogenases. The reactive center of this system is the nicotinamide ring, which, in NADH, carries a hydride at the C4 position that can be delivered to an oxidized substrate, thereby reducing it.
1,4-Dihydropyridines as NADH Mimics
The development of synthetic analogs that mimic the function of NADH has been a significant endeavor in chemistry.[1] 1,4-Dihydropyridines (DHPs), such as Hantzsch esters and N-substituted dihydronicotinamides, have emerged as premier synthetic models of NADH.[1][2] These compounds replicate the core function of NADH: they act as hydride donors to reduce various organic functional groups, including ketones, imines, and activated alkenes.[1][3] Upon donating the hydride, the DHP molecule aromatizes to form a stable pyridinium salt, a process that provides a strong thermodynamic driving force for the reaction.
Profile of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid: Structure and Properties
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid is a member of this class of NADH mimics. Its structure features the key 1,4-dihydropyridine core responsible for hydride donation. The N-benzyl group is a common substituent in model compounds designed to study the fundamental reactivity of the dihydropyridine system.[4][5] The carboxylic acid group at the 3-position influences the electronic properties and solubility of the molecule. While much of the mechanistic understanding is derived from closely related ester (Hantzsch esters) and amide (N-benzyl-1,4-dihydronicotinamide) analogs, the fundamental principles of hydride transfer are directly applicable.[6][7]
The Core Mechanism: Hydride Transfer
The Dihydropyridine as a Hydride Donor
The principal mode of action for 1,4-dihydropyridines in biomimetic reductions is the transfer of a hydride ion from the C4 position of the dihydropyridine ring to an electrophilic center on the substrate.[1] This process involves the simultaneous transfer of a proton and two electrons (H⁻).
The Aromatic Driving Force: Oxidation to the Pyridinium Ion
The reduction of the substrate is coupled with the oxidation of the 1,4-dihydropyridine. The resulting product is a thermodynamically stable, aromatic pyridinium ion. This conversion from a non-aromatic dihydropyridine to an aromatic pyridine system provides a significant energetic driving force for the hydride transfer, making the overall reduction process favorable.
Diagram: General Hydride Transfer Mechanism
The following diagram illustrates the fundamental hydride transfer from a generic 1,4-DHP to a carbonyl substrate, representing the core mechanistic event.
Caption: General mechanism of biomimetic reduction via hydride transfer.
Activation of the Substrate: A Prerequisite for Reduction
For many substrates, direct hydride transfer from a 1,4-dihydropyridine is kinetically slow. The reaction efficiency is dramatically improved by activating the substrate, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydride.
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids, particularly metal ions like Mg²⁺ or Zn²⁺, are highly effective catalysts.[8] They coordinate to electron-rich atoms on the substrate, such as the oxygen of a carbonyl group.[2][9] This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and accelerating the rate of hydride attack.[10] In asymmetric catalysis, chiral metal-ligand complexes are used to create a chiral environment, enabling enantioselective reductions.[11][12]
Diagram: Lewis Acid Activation of a Carbonyl Substrate```dot
Caption: Competing mechanisms for biomimetic reduction by 1,4-dihydropyridines.
Experimental Elucidation of the Mechanism
The causality behind mechanistic proposals is established through rigorous experimentation. The following protocols outline key methods used to differentiate between and validate the proposed pathways.
Protocol: Kinetic Analysis of a Biomimetic Reduction
Objective: To determine the reaction order and rate constant for the reduction of a model substrate (e.g., an activated ketone) by 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the DHP, the substrate, and any catalyst (e.g., Mg(ClO₄)₂) in a suitable solvent (e.g., anhydrous acetonitrile).
-
Spectroscopic Monitoring: The reaction progress can be monitored using UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the 1,4-dihydropyridine (typically around 340-360 nm).
-
Experimental Setup: In a quartz cuvette maintained at a constant temperature (e.g., 25°C), add the solvent, substrate solution, and catalyst solution. The reaction is initiated by the addition of the DHP solution.
-
Data Acquisition: Record the absorbance at the DHP's λ_max at regular time intervals until the reaction is complete.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln[Abs]) versus time. A linear plot indicates a pseudo-first-order reaction with respect to the DHP. By varying the initial concentrations of the substrate and catalyst, the overall rate law can be determined. This self-validating system confirms the kinetic dependencies of each reactant.
Protocol: Determination of the Kinetic Isotope Effect (KIE)
Objective: To probe whether the C-H bond at the 4-position is broken in the rate-determining step, a key indicator of a concerted hydride transfer.
Methodology:
-
Synthesis of Deuterated Analog: Synthesize the 4,4-dideuterated version of the 1,4-DHP. This is often achieved by reducing the corresponding pyridinium salt with a deuterium source like sodium dithionite (Na₂S₂O₄) in D₂O.
-
Parallel Kinetic Experiments: Perform two parallel kinetic experiments under identical conditions, as described in Protocol 5.1. One experiment will use the standard protio-DHP, and the other will use the deuterated DHP.
-
Calculation of KIE: The KIE is calculated as the ratio of the rate constant for the protio-reagent (k_H) to the rate constant for the deuterio-reagent (k_D): KIE = k_H / k_D.
-
Interpretation: A significant primary KIE (typically > 2) provides strong evidence that the C-H bond is being cleaved in the rate-limiting step, which is characteristic of the concerted hydride transfer mechanism. [13]A KIE near unity may suggest that a step other than C-H bond cleavage, such as an initial electron transfer, is rate-limiting.
Applications in Research and Development
The utility of 1,4-dihydropyridines as reducing agents is widely recognized in both academic research and industrial drug development.
Reduction of Prochiral Ketones and Imines
A major application is the asymmetric reduction of prochiral ketones and imines to produce valuable chiral alcohols and amines, which are common building blocks in pharmaceuticals. [14][15]The combination of an achiral DHP with a chiral catalyst offers a highly efficient and economical approach to stereoselective synthesis. [10]
Conjugate Reductions of α,β-Unsaturated Systems
In the presence of certain organocatalysts, 1,4-DHPs can selectively reduce the C=C bond of α,β-unsaturated aldehydes and ketones, leaving the carbonyl group intact. [3][6]This chemoselectivity is complementary to that of many metal hydride reagents and provides a valuable tool for synthetic strategy.
Implications for Drug Discovery and Synthesis
The mild, often metal-free conditions associated with DHP reductions make them highly attractive for late-stage functionalization in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). [16][17][18]Their ability to act as biomimetic reagents also makes them useful tools in studying enzymatic mechanisms and developing enzyme inhibitors.
Conclusion and Future Outlook
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid and its analogs are foundational reagents in the field of biomimetic chemistry. Their mechanism of action, centered on hydride transfer but with accessible electron transfer pathways, provides a rich platform for synthetic innovation. The ability to tune their reactivity through catalysis—using Lewis acids, Brønsted acids, or chiral organocatalysts—has enabled a wide range of selective and asymmetric reductions. Future research will likely focus on expanding the scope of these reagents in photoredox catalysis, developing more efficient and selective catalytic systems, and harnessing their potential in green and sustainable chemical processes. [3][19]The continued study of these NADH mimics will undoubtedly lead to new synthetic methodologies with broad applications in science and industry.
References
-
Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. Chemical Society Reviews, 36(9), 1546-1557. [Link]
-
de Graaff, C., et al. (2012). Asymmetric organocatalytic reductions mediated by dihydropyridines. Request PDF. [Link]
-
Dempsey, J. L., et al. (2023). Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Chemical Science, 14(30), 8096-8108. [Link]
-
Dempsey, J. L., et al. (2023). Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Chemical Science. [Link]
-
da Silva Lago, A. F., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18), 1567-1610. [Link]
-
Gualandris, R., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5541-5544. [Link]
-
Diaba, F., et al. (2021). Asymmetric Synthesis using Redox-Active Diazocompounds as Chiral Carbon Atom Precursors. Diva-Portal.org. [Link]
-
Wang, D., et al. (2007). Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach. Chemical Communications, (28), 2939-2949. [Link]
-
da Silva, L., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. [Link]
-
Zhang, J., et al. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Organic Letters, 23(24), 9471-9475. [Link]
-
Colby, D. A., et al. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]
-
Afonso, M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1832. [Link]
-
Kamali, M. (2015). Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. International Journal of ChemTech Research, 8(12), 536-541. [Link]
-
Colby, D. A., et al. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]
-
Stirling, M. J., et al. (2018). The kinetics and mechanism of the organo-iridium-catalysed enantioselective reduction of imines. Organic & Biomolecular Chemistry, 16(23), 4321-4328. [Link]
-
Dhinakaran, I., et al. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201-2209. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester. . [Link]
-
Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 41(6), 2498-2518. [Link]
-
Moore, J. M., et al. (2017). N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(7), 531-535. [Link]
-
Pitre, S. P., & Scaiano, J. C. (2014). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters, 16(5), 1434-1437. [Link]
-
Cheng, J.-P., et al. (2000). Mechanism of reduction of 1,1-diphenyl-2,2-dinitroethylene by 1-benzyl-1,4-dihydronicotinamide: transition state with partial diradical and partial covalent bonding character. Journal of the Chemical Society, Perkin Transactions 2, (8), 1619-1624. [Link]
- Fish, R. H. (2004). Agents for replacement of NAD+/NADH system in enzymatic reactions.
-
Marrazzini, M., et al. (2020). The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. Molecules, 25(18), 4153. [Link]
-
Wierzbicka, C., & Gryko, D. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844. [Link]
-
Fukuzumi, S., et al. (1985). On the electron transfer and hydrogen atom abstraction mechanism for 1-benzyl-1,4-dihydronicotinamide reduction of benzoquinones. Journal of the American Chemical Society, 107(21), 6084-6090. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of reduction of 1,1-diphenyl-2,2-dinitroethylene by 1-benzyl-1,4-dihydronicotinamide: transition state with partial diradical and partial covalent bonding character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 7. Transfer hydrogenation with Hantzsch esters and related organic hydride donors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02080K [pubs.rsc.org]
- 10. Asymmetric organocatalytic reductions mediated by dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The kinetics and mechanism of the organo-iridium-catalysed enantioselective reduction of imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. ias.ac.in [ias.ac.in]
- 19. mdpi.com [mdpi.com]
